

TM5275 sodium solubility issues and solutions

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Compound of Interest		
Compound Name:	TM5275 sodium	
Cat. No.:	B10764139	Get Quote

TM5275 Sodium: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **TM5275 sodium** salt. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs) Q1: What is TM5275 sodium salt and why can its solubility be challenging?

TM5275 is a potent and selective small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), with an IC50 of 6.95 μ M.[1][2] It is an orally bioavailable compound investigated for its antithrombotic and anti-fibrotic properties.[3][4] The sodium salt form of TM5275 was developed to improve upon the poor solubility and absorption of earlier generation PAI-1 inhibitors.[5]

Despite these improvements, TM5275 is a lipophilic compound that is practically insoluble in aqueous solutions like water or ethanol. While highly soluble in organic solvents such as DMSO, researchers often encounter precipitation when diluting these concentrated stock solutions into aqueous buffers or cell culture media for experiments. This phenomenon, known as antisolvent precipitation or "solvent shock," occurs because the compound's solubility limit is rapidly exceeded as the solvent environment shifts from organic to aqueous. Careful selection of solvents and dilution techniques is therefore critical for successful experimentation.

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Q2: What are the recommended solvents for preparing TM5275 sodium salt stock solutions for in vitro use?

For in vitro experiments, preparing a concentrated stock solution in an appropriate organic solvent is the first step. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. However, solubility has also been characterized in other solvents.

Data Presentation: TM5275 Sodium Salt In Vitro Solubility



Solvent	Reported Solubility	Molar Concentration (Approx.)	Notes
DMSO	20 - 100 mg/mL	36.8 - 183.8 mM	Use of fresh, anhydrous DMSO is critical as the solvent is hygroscopic and water contamination can reduce solubility. Sonication or gentle warming may be required to fully dissolve the compound.
DMF	33 mg/mL	60.7 mM	N,N- Dimethylformamide can be used as an alternative to DMSO.
DMF:PBS (pH 7.2) (1:8)	0.11 mg/mL	0.20 mM	Demonstrates the significant drop in solubility in a predominantly aqueous buffer.
Water	Insoluble	-	Do not attempt to dissolve directly in water.
Ethanol	Insoluble	-	Do not attempt to dissolve directly in ethanol.

Q3: My TM5275 precipitated when I diluted my DMSO stock into an aqueous buffer. How can I prevent this?

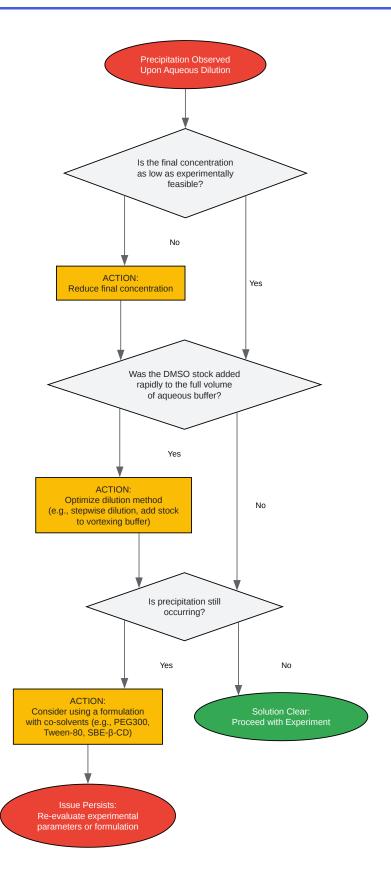


Troubleshooting & Optimization

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Precipitation during the dilution of a DMSO stock into aqueous media is the most common solubility issue. This "solvent shock" can be mitigated through several strategies. The following workflow provides a systematic approach to troubleshooting this problem.





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Caption: Troubleshooting workflow for TM5275 precipitation.



Key Troubleshooting Steps:

- Reduce Final Concentration: The simplest solution is to work at the lowest effective concentration possible for your experiment.
- Optimize Dilution Method: Avoid adding a large volume of aqueous buffer to a small volume of DMSO stock. Instead, add the DMSO stock drop-wise into the aqueous buffer while vortexing or stirring. This rapid dispersal prevents localized high concentrations. A serial or stepwise dilution can also be effective.
- Use Fresh DMSO: Ensure your DMSO is anhydrous, as water contamination significantly reduces the solubility of hydrophobic compounds.
- Sonication and Warming: After dilution, brief sonication or warming the solution to 37°C can help redissolve fine precipitates.

Q4: How do I prepare TM5275 sodium salt for in vivo animal studies?

For in vivo administration, especially for injections, creating a stable, clear solution is essential. For oral gavage, a suspension is often used. Several formulations have been developed to achieve the required concentrations for animal dosing.

Data Presentation: Recommended In Vivo Formulations for TM5275 Sodium Salt



Administration Route	Formulation	Achieved Concentration	Reference
Injectable (Clear Solution)	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (4.60 mM)	
Injectable (Clear Solution)	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.60 mM)	
Injectable (Clear Solution)	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.60 mM)	
Oral Gavage (Suspension)	0.5% Carboxymethyl Cellulose (CMC) Solution	10 and 50 mg/kg doses prepared	-

Experimental Protocols

Protocol 1: Preparation of Injectable TM5275 Solution (PEG300/Tween-80 Method)

This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL. Adjust volumes as needed.

Methodology:

- Weigh 2.5 mg of **TM5275 sodium** salt powder and dissolve it in 100 μL of DMSO. Vortex and/or sonicate until the solution is clear.
- To the DMSO solution, add 400 μL of PEG300. Mix thoroughly until the solution is homogeneous.
- Add 50 μL of Tween-80 to the mixture. Mix again until homogeneous.
- Add 450 μL of saline in a stepwise manner while mixing.



 The final solution should be clear. If any precipitation occurs, gentle warming and sonication may be used. Use the prepared solution immediately for best results.

Protocol 2: Preparation of Oral TM5275 Suspension (CMC Method)

This protocol is for preparing a suspension for oral gavage.

Methodology:

- Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. This may require stirring for an extended period to fully dissolve.
- Calculate the required amount of TM5275 sodium salt powder based on the desired dose (e.g., 50 mg/kg) and the total volume needed for the animal cohort.
- Weigh the TM5275 powder and add a small amount of the 0.5% CMC solution to create a paste.
- Gradually add the remaining volume of the 0.5% CMC solution to the paste while continuously stirring or vortexing to create a uniform suspension.

Mechanism and Storage Q5: What is the mechanism of action for TM5275?

TM5275 functions by inhibiting Plasminogen Activator Inhibitor-1 (PAI-1). PAI-1 is the principal physiological inhibitor of tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). By blocking PAI-1, TM5275 allows tPA and uPA to remain active, promoting the conversion of plasminogen to plasmin. Plasmin is the primary enzyme responsible for fibrinolysis (the breakdown of blood clots). Elevated PAI-1 is linked to thrombotic diseases and fibrosis.





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Caption: TM5275 mechanism of action in the fibrinolytic pathway.

Q6: How should I properly store TM5275 sodium salt?

Proper storage is crucial to maintain the stability and activity of the compound.

- Powder: Store the solid powder at +4°C for short-term storage or at -20°C for long-term storage (up to 3 years). Keep the vial tightly sealed and protected from moisture.
- Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Before use, allow the vial to equilibrate to room temperature before opening to minimize water condensation.

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